molecular formula C12H9F3O B11884881 1-(Trifluoromethyl)naphthalene-5-methanol

1-(Trifluoromethyl)naphthalene-5-methanol

Cat. No.: B11884881
M. Wt: 226.19 g/mol
InChI Key: GPFGCDGPXWEKNQ-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-5-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-5-methanol typically involves the trifluoromethylation of naphthalene derivatives followed by the introduction of a methanol group. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a polar aprotic solvent and a temperature range of 0-50°C .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-5-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-5-methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)naphthalene-5-methanol is unique due to the presence of both a trifluoromethyl group and a methanol group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

[5-(trifluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-6,16H,7H2

InChI Key

GPFGCDGPXWEKNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)CO

Origin of Product

United States

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